(2-Chloropyridin-4-yl)methanamine
Overview
Description
(2-Chloropyridin-4-yl)methanamine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a methanamine group is attached at the fourth position
Mechanism of Action
Target of Action
The primary target of (2-Chloropyridin-4-yl)methanamine is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that belongs to the LOX family and facilitates the cross-linking of extracellular matrix (ECM) elements . It plays a significant role in tumor progression, immune response, and cellular senescence .
Mode of Action
This compound selectively inhibits LOXL2 . The compound’s selectivity for LOXL2 is higher than for LOX and other amine oxidases (MAO-A, MAO-B, and SSAO) . This selective inhibition results in attenuated proliferation and migration of certain cancer cells .
Biochemical Pathways
The inhibition of LOXL2 by this compound affects multiple pathways related to cancer extracellular matrix remodeling and cellular senescence . LOXL2 is involved in the deposition and remodeling of ECM, which serves as the primary step and biochemical foundation for tumor malignant behaviors and immune cell infiltration .
Result of Action
The result of this compound’s action is the significant attenuation of the proliferation and migration of certain cancer cells, such as PC-9 and HCC-LM3 cells . Additionally, the inhibition of LOXL2 enhances cellular senescence in lung and liver cancer cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment (TME), which includes tumor cells, immune cells, stromal cells, and ECM components . The compound’s efficacy and stability may be affected by factors such as the presence of blood proteins . Furthermore, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
(2-Chloropyridin-4-yl)methanamine interacts with the enzyme LOXL2, which belongs to the LOX family . LOXL2 facilitates the cross-linking of extracellular matrix (ECM) elements . The compound’s selectivity for LOXL2 is higher than for other amine oxidases such as MAO-A, MAO-B, and SSAO .
Cellular Effects
This compound has been shown to influence cellular function by interacting with LOXL2 . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been associated with the regulation of cellular senescence in lung and liver cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of LOXL2 . This inhibition can lead to changes in gene expression and enzyme activity, affecting various biological processes .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (2-Chloropyridin-4-yl)methanamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce imines or primary amines .
Scientific Research Applications
(2-Chloropyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-3-yl)methanamine: Similar structure but with the chlorine atom at the third position.
(2-Bromopyridin-4-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.
(2-Fluoropyridin-4-yl)methanamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(2-Chloropyridin-4-yl)methanamine is unique due to its specific substitution pattern and its potent inhibitory activity against LOXL2. This selectivity makes it a valuable tool in research focused on fibrotic diseases and cancer .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCWJWUOSNCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383179 | |
Record name | (2-chloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144900-57-2 | |
Record name | (2-chloropyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2-Chloropyridin-4-yl)methanamine a promising lead compound for LOXL2 inhibition?
A1: this compound demonstrates selective inhibition of LOXL2 over Lysyl Oxidase (LOX) and other amine oxidases, a crucial factor for targeted therapy. [] This selectivity is particularly important as LOXL2 is implicated in various pathological processes, including cancer progression, while LOX plays vital roles in normal physiological functions. By specifically targeting LOXL2, this compound minimizes potential off-target effects associated with inhibiting other amine oxidases. Furthermore, studies demonstrate that this compound effectively restrains the malignant transformation of cervical cancer cells by suppressing LOXL2-induced Epithelial-Mesenchymal Transition (EMT). [] This finding highlights its potential as a therapeutic agent for cancers where LOXL2 overexpression drives tumor progression and metastasis.
Q2: What is the mechanism of action of this compound in inhibiting LOXL2?
A2: While the exact binding mechanism of this compound to LOXL2 requires further investigation, its classification as an inhibitor suggests a competitive or non-competitive interaction with the enzyme's active site. [] This interaction likely hinders the enzyme's catalytic activity, preventing it from oxidizing lysine residues in its substrate proteins. Given the crucial role of LOXL2 in the extracellular matrix (ECM) remodeling through lysine oxidation, inhibiting its activity could disrupt ECM formation and subsequently impede tumor progression and metastasis. Further studies exploring the precise binding interactions and the compound's impact on LOXL2's enzymatic activity will be crucial for optimizing its efficacy and developing more potent and selective LOXL2 inhibitors.
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